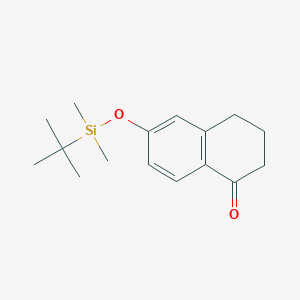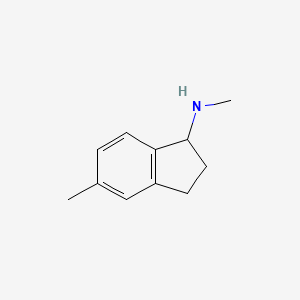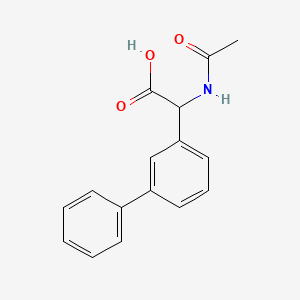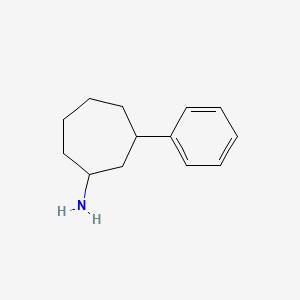![molecular formula C8H15NO B13453619 Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({2-oxabicyclo[221]heptan-4-yl}methyl)amine is a chemical compound with a unique bicyclic structure It is characterized by the presence of an oxabicycloheptane ring system, which imparts distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic hydrogenation and subsequent functional group modifications to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
Wissenschaftliche Forschungsanwendungen
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The oxabicycloheptane ring system allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved include metabolic and signaling pathways, where the compound can act as an inhibitor or activator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}acetic acid: Similar bicyclic structure with an acetic acid group.
7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(2-methyloxiranyl)-: Another bicyclic compound with different functional groups.
7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Similar structure with isopropyl and methyl groups.
Uniqueness
Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine stands out due to its specific combination of the oxabicycloheptane ring and the methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
N-methyl-1-(2-oxabicyclo[2.2.1]heptan-4-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-9-5-8-3-2-7(4-8)10-6-8/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
ZFYIGHIIZJTDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC12CCC(C1)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)


![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)

![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)

![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)

amine dihydrochloride](/img/structure/B13453622.png)
![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)

